molecular formula C25H29NO3 B11153970 3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11153970
M. Wt: 391.5 g/mol
InChI Key: UFUQPSHAQYBXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a benzyl group, an ethylpiperidino moiety, and a hydroxy group attached to a chromen-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylpiperidino Moiety: The ethylpiperidino group can be attached through a nucleophilic substitution reaction using 2-ethylpiperidine and an appropriate leaving group.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, sulfuric acid, m-chloroperbenzoic acid.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

3-benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C25H29NO3/c1-3-19-11-7-8-14-26(19)16-22-23(27)13-12-20-17(2)21(25(28)29-24(20)22)15-18-9-5-4-6-10-18/h4-6,9-10,12-13,19,27H,3,7-8,11,14-16H2,1-2H3

InChI Key

UFUQPSHAQYBXMR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.